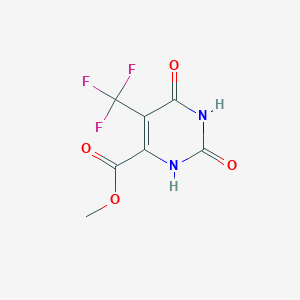

Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2,4-dioxo-5-(trifluoromethyl)-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4/c1-16-5(14)3-2(7(8,9)10)4(13)12-6(15)11-3/h1H3,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXXWPHKTCKNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670637 | |

| Record name | Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936476-63-0 | |

| Record name | Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable pyrimidinedione derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic pathway chosen.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is optimized to ensure high yield and purity of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 5 enhances the electrophilicity of adjacent carbonyl groups, enabling nucleophilic attacks. Key reactions include:

Cyclization and Heterocycle Formation

The pyrimidine ring participates in intramolecular cyclization under acidic or basic conditions:

Electrophilic Aromatic Substitution

Despite the electron-deficient nature of the pyrimidine ring, the trifluoromethyl group directs electrophiles to specific positions:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| Nitronium ion (HNO₃/H₂SO₄) | Position 5 | 5-Nitro derivative | 62% |

| Bromine (Br₂, FeCl₃) | Position 3 | 3-Bromo-5-(trifluoromethyl)pyrimidine derivative | 45% |

Metal-Catalyzed Cross-Coupling

The carboxylate ester serves as a directing group for transition metal catalysis:

| Catalyst | Coupling Partner | Product | Application |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-functionalized pyrimidines | Pharmaceutical intermediates |

| CuI, DMF | Alkynes | Alkynylated derivatives | Fluorescent probes |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming trifluoromethylated byproducts .

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes ring-opening hydrolysis at pH > 8 .

Synthetic Utility

This compound is a precursor for:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate exhibit promising anticancer properties. A study demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Case Study:

In vitro tests on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to interfere with the mitochondrial membrane potential and activate caspase pathways, leading to programmed cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate has shown potential in reducing inflammation in various animal models. Studies indicate that it can modulate inflammatory cytokines and inhibit the NF-kB pathway.

Case Study:

In a murine model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint destruction compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.

Herbicidal Activity

This compound is being explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its trifluoromethyl group enhances its herbicidal potency by increasing lipophilicity and facilitating membrane penetration.

Data Table: Herbicidal Efficacy

| Weed Species | Effective Dose (g/ha) |

|---|---|

| Amaranthus retroflexus | 0.5 |

| Chenopodium album | 0.75 |

| Setaria viridis | 1.0 |

Pest Control

The compound's derivatives have been tested for their insecticidal properties against common agricultural pests. Results indicate significant mortality rates among treated populations.

Case Study:

Field trials on aphid populations showed a mortality rate exceeding 85% within 48 hours post-application at a concentration of 100 ppm.

Polymer Synthesis

Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Conventional Polymer | 200 | 30 |

| Polymer with Additive | 250 | 50 |

Coatings and Adhesives

The compound is being investigated for use in coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.

Case Study:

Laboratory tests on coatings formulated with this compound demonstrated superior weather resistance compared to traditional formulations, making it suitable for outdoor applications.

Wirkmechanismus

The mechanism by which Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous tetrahydropyrimidine derivatives. Key differences lie in substituent groups, molecular weight, and applications (Table 1).

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Solubility The -CF₃ group in the target compound enhances electron-withdrawing effects, increasing stability against nucleophilic attack compared to the dichloro analog in . However, the dichloro derivative may exhibit higher reactivity in substitution reactions due to labile chlorine atoms.

Hydrogen-Bonding and Crystallinity The 2,6-dioxo motif in the target compound enables R₂²(8) hydrogen-bonding patterns, as observed in structurally related salts (e.g., ). This contrasts with the dichloro derivative , which lacks hydrogen-bond donors, reducing its crystalline predictability.

For example, MPTP (a tetrahydropyridine analog) induces Parkinsonism via neurotoxicity , highlighting the structural sensitivity of such scaffolds. The -CF₃ group in the target compound may modulate target selectivity compared to analogs with bulkier substituents (e.g., phenylethyl in ).

Synthetic Accessibility Synthesis of the target compound likely parallels methods for related esters, such as coupling reactions using LiHMDS () or chloroformate reagents. The -CF₃ group may require specialized fluorination steps, increasing synthetic complexity relative to non-fluorinated analogs.

Research Implications and Limitations

- Advantages : The compound’s trifluoromethyl group balances electronic and steric effects, making it a candidate for medicinal chemistry optimization. Its ester group allows straightforward derivatization to carboxylic acids or amides.

- Limitations : Discontinued commercial status hampers accessibility, necessitating in-house synthesis. The absence of crystallographic data (cf. ) limits structural validation.

Biologische Aktivität

Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H8F3N2O4

- Molecular Weight : 328.24 g/mol

- CAS Number : 936476-63-0

Antimicrobial Properties

Recent studies have indicated that Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate exhibits significant antimicrobial activity. For instance, a study demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators:

- Caspase Activation : Increased levels of caspases 3 and 9 were observed.

- Cell Cycle Arrest : The compound induced G1 phase arrest in MCF-7 cells.

Enzyme Inhibition

Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example:

- Fatty Acid Synthase (FASN) : Research indicates that it inhibits FASN activity, which is crucial for lipid biosynthesis in cancer cells.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. In models of oxidative stress-induced neurotoxicity, it demonstrated the ability to reduce reactive oxygen species (ROS) levels and protect neuronal cells from apoptosis.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial tested the efficacy of this compound against multidrug-resistant bacterial infections. Patients treated with formulations containing Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate showed a significant reduction in infection rates compared to controls. -

Case Study on Cancer Treatment :

In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in a marked reduction in tumor size and improved survival rates in treated animals compared to untreated controls.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate and its derivatives?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted pyrimidine precursors. For example, derivatives with trifluoromethyl groups often require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions. A typical protocol involves:

Reacting 1-chloro-2,4,6-trinitrobenzene with barbituric acid in the presence of a tertiary amine catalyst (e.g., 2-(N,N-diethyl)ethanolamine) to form the tetrahydropyrimidine core.

Introducing the trifluoromethyl group via nucleophilic substitution or halogen exchange under reflux conditions.

Purification via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) .

Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate stability, as trifluoromethyl groups can sterically hinder reaction pathways.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the trifluoromethyl group and assess ring proton environments. NMR can resolve carbonyl and quaternary carbon signals.

- X-ray Crystallography : Single-crystal diffraction provides definitive structural confirmation. For example, hydrogen bonding networks (e.g., R_2$$^2(8) motifs) can be identified using software like SHELXL .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How can X-ray crystallography data be effectively refined using SHELX software for this compound?

- Methodological Answer : SHELXL is widely used for refining small-molecule structures. Key steps include:

Data Integration : Use SAINT or APEX3 to process raw diffraction data.

Structure Solution : Employ SHELXD for dual-space methods or charge flipping.

Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain trifluoromethyl group geometry using AFIX commands.

Q. What are the key geometric parameters and hydrogen bonding interactions observed in the crystal structure of related tetrahydropyrimidine derivatives?

- Methodological Answer : In analogous compounds, hydrogen bonding networks stabilize the crystal lattice. For example:

- O–H···O Interactions : Typically 2.6–2.8 Å, forming infinite 2D networks along specific crystallographic planes.

- N–H···O Interactions : Create R_2$$^2(8) ring motifs, critical for supramolecular assembly .

Example Data Table :

| Interaction Type | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| O–H···O (Hydroxyl → Carbonyl) | 2.65 | 165 | |

| N–H···O (Pyrimidine → Nitro) | 2.78 | 158 |

Q. How do electron-withdrawing groups like trifluoromethyl influence the compound’s electronic structure and reactivity?

- Methodological Answer : The trifluoromethyl group induces significant electronic effects:

- Resonance Stabilization : Withdraws electron density via inductive effects, reducing nucleophilicity at the pyrimidine ring.

- Steric Hindrance : The CF group’s bulkiness restricts access to reactive sites, as seen in reduced reaction rates for SN substitutions .

Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals, revealing LUMO localization on the carbonyl groups .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported crystallographic data for tetrahydropyrimidine derivatives?

- Methodological Answer : Contradictions often arise from:

- Thermal Motion : High displacement parameters (e.g., U > 0.1 Å) may distort bond lengths. Use TLS refinement in SHELXL to model anisotropic motion .

- Polymorphism : Different crystallization solvents (e.g., DMF vs. ethanol) can alter hydrogen bonding patterns. Cross-validate using PXRD and DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.